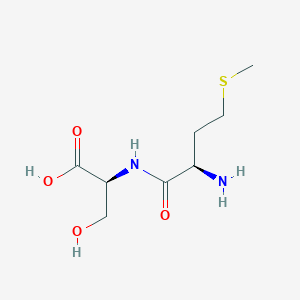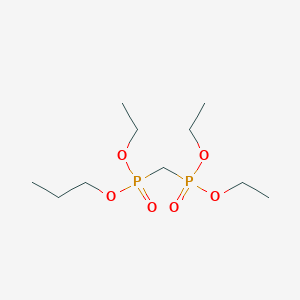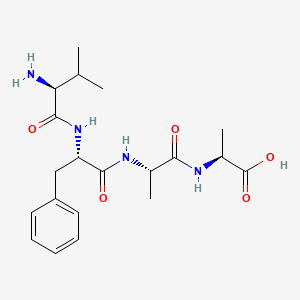![molecular formula C12H10FN5O2 B15159727 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- CAS No. 848859-45-0](/img/structure/B15159727.png)
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- is an aromatic azo compound with the molecular formula C12H10FN5O2 . This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a fluoro and nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles.
Méthodes De Préparation
The synthesis of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-fluoro-5-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,3-benzenediamine under alkaline conditions to yield the final azo compound .
Analyse Des Réactions Chimiques
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can bind to proteins and nucleic acids, affecting their function .
Comparaison Avec Des Composés Similaires
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- can be compared with other azo compounds such as:
1,3-Benzenediamine, 4-[(2-chloro-5-nitrophenyl)azo]-: Similar structure but with a chlorine substituent instead of fluorine.
1,3-Benzenediamine, 4-[(2-methyl-5-nitrophenyl)azo]-: Contains a methyl group instead of fluorine.
1,3-Benzenediamine, 4-[(2-hydroxy-5-nitrophenyl)azo]-: Has a hydroxyl group in place of fluorine.
The uniqueness of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- lies in its specific substituents, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
848859-45-0 |
|---|---|
Formule moléculaire |
C12H10FN5O2 |
Poids moléculaire |
275.24 g/mol |
Nom IUPAC |
4-[(2-fluoro-5-nitrophenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C12H10FN5O2/c13-9-3-2-8(18(19)20)6-12(9)17-16-11-4-1-7(14)5-10(11)15/h1-6H,14-15H2 |
Clé InChI |
YHLKDRKLKDYREE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)


![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)


